Ivfru - 121563-65-3

Ivfru

Catalog Number: EVT-1172457
CAS Number: 121563-65-3
Molecular Formula: C11H12FIN2O5
Molecular Weight: 398.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ivfru is derived from the modification of uracil, a naturally occurring pyrimidine base found in RNA. The synthesis of Ivfru involves the incorporation of a deoxy-2-fluoro ribose sugar and an alkenyl side chain, which enhances its biological activity. This compound belongs to a class of nucleosides that are being investigated for their efficacy against viral infections, particularly those caused by herpes simplex virus type 1.

Synthesis Analysis

The synthesis of Ivfru involves several key steps that utilize advanced organic chemistry techniques. The initial step typically includes the coupling of 5-iodo-2'-halo-2'-deoxyuridines with a dihydropyridine-pyridinium salt redox chemical delivery system. This method allows for the selective introduction of the alkenyl side chain at the C-5 position of uracil.

Technical Details

  1. Starting Materials: The synthesis begins with 5-iodo-2'-deoxyuridine as the primary substrate.
  2. Reaction Conditions: The reaction is conducted under controlled conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
  3. Purification: After synthesis, products are typically purified using chromatographic techniques to isolate Ivfru from by-products.
Molecular Structure Analysis

The molecular structure of Ivfru can be described as follows:

  • Chemical Formula: C₁₁H₁₄F₁N₃O₅
  • Molecular Weight: Approximately 303.24 g/mol
  • Structural Features:
    • A ribofuranosyl sugar moiety with a deoxy and fluoro substitution at the second carbon.
    • An alkenyl group at the C-5 position, contributing to its reactivity and biological activity.

The presence of fluorine enhances lipophilicity, which may influence cellular uptake and bioavailability.

Chemical Reactions Analysis

Ivfru participates in various chemical reactions that are significant for its application in medicinal chemistry:

  1. Nucleophilic Substitution: The iodovinyl group can undergo nucleophilic attack by various nucleophiles, potentially leading to the formation of new compounds.
  2. Enzymatic Reactions: Ivfru has been evaluated for its substrate activity towards thymidine kinase enzymes from herpes simplex virus type 1, indicating potential antiviral properties.

Technical Parameters

  • Reaction Conditions: Optimal pH and temperature conditions are crucial for maximizing reaction efficiency.
  • Yield and Purity: Typical yields reported for synthesized Ivfru range from 70% to over 90%, depending on the specific synthetic route employed.
Mechanism of Action

The mechanism of action of Ivfru primarily involves its incorporation into viral DNA during replication processes. Once inside the host cell:

  1. Phosphorylation: Ivfru is phosphorylated by viral thymidine kinases to form active triphosphate forms.
  2. Inhibition of Viral Replication: The triphosphate form competes with natural nucleotides for incorporation into viral DNA, leading to premature termination of DNA synthesis.

This mechanism highlights Ivfru's potential as an antiviral agent against herpes simplex virus type 1.

Physical and Chemical Properties Analysis

Ivfru exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Lipophilicity: The introduction of fluorine increases lipophilicity, which may enhance cellular uptake.

Relevant Data

  • Melting Point: Specific melting point data varies but typically falls within a range suitable for nucleoside analogs.
  • Spectroscopic Data: Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm structural integrity.
Applications

Ivfru has several promising applications in scientific research and medicine:

  1. Antiviral Therapy: Its primary application lies in treating infections caused by herpes simplex virus type 1, where it serves as a potential therapeutic agent.
  2. Research Tool: As a modified nucleoside, Ivfru can be used in biochemical assays to study nucleic acid metabolism and enzyme kinetics.
  3. Radiolabeling Studies: Due to its unique structure, Ivfru can be radiolabeled for imaging studies in molecular biology.
Introduction to In Vitro Fertilization (IVF)

Historical Evolution of In Vitro Fertilization Technology

The scientific foundation for in vitro fertilization was established through decades of animal research preceding human application. Key milestones include:

  • 1930s-1950s (Animal Research Foundations): Gregory Pincus and Ernst Enzmann conducted early rabbit IVF experiments in 1934, though fertilization occurred in vivo. Landmark success came in 1959 when Min Chueh Chang achieved the first live birth (rabbits) through true in vitro fertilization at the Worcester Foundation, demonstrating the technique's biological feasibility [6] [9].

  • 1970s (Human Pregnancy Achievements): Patrick Steptoe (gynecologist) and Robert Edwards (physiologist) pioneered human IVF after extensive collaboration. Their work overcame significant technical challenges, culminating in the 1978 birth of Louise Brown in England—the first human conceived through IVF. This followed earlier transient pregnancies reported by Australian researchers (1973) and Steptoe's ectopic pregnancy case (1976) [1] [3] [6].

  • 1980s (Clinical Standardization): The Jones Institute team (Howard Jones, Georgeanna Jones) introduced controlled ovarian stimulation in the United States, replacing natural-cycle IVF. This critical advancement, using human menopausal gonadotropin, increased oocyte yield and pregnancy rates from 6% to 23.5% per cycle by 1982. Subsequent innovations included gonadotropin-releasing hormone agonists (1980s) and antagonists (2001) to prevent premature ovulation [1] [4].

  • 1990s-Present (Technological Refinements): Intracytoplasmic sperm injection (ICSI), developed by Gianpiero Palermo in 1992, revolutionized male infertility treatment. Cryopreservation techniques (first successful frozen embryo transfer: 1983; oocyte cryopreservation: 1986) and preimplantation genetic testing (1990s) further expanded IVF applications [1] [4] [6].

Table: Key Historical Milestones in In Vitro Fertilization Development

YearDevelopmentSignificance
1959First live birth from IVF (rabbits)Demonstrated viability of in vitro fertilization
1978Birth of Louise Brown (England)First human IVF success
1981First US IVF birth (Jones Institute)Established IVF in North America
1983First cryopreserved embryo birthEnabled embryo banking and future transfers
1992Intracytoplasmic sperm injection (ICSI)Addressed severe male factor infertility

Fundamental Principles of Assisted Reproductive Technologies

Assisted reproductive technologies encompass procedures involving in vitro handling of human oocytes, sperm, or embryos. The American Society for Reproductive Medicine defines ART as treatments where eggs or embryos are manipulated outside the body, excluding techniques involving only sperm processing (e.g., intrauterine insemination) [4] [10]. IVF constitutes the cornerstone ART procedure, characterized by four sequential phases:

  • Ovulation Induction: Ovarian stimulation using exogenous gonadotropins (follicle-stimulating hormone, luteinizing hormone) promotes multifollicular development. Protocols include gonadotropin-releasing hormone antagonist/agonist cycles to suppress premature ovulation. Monitoring via transvaginal ultrasound and serum estradiol ensures optimal follicular maturation [4] [9].

  • Oocyte Retrieval: Under ultrasound guidance, mature follicles are aspirated transvaginally 34–36 hours after triggering final oocyte maturation (human chorionic gonadotropin or gonadotropin-releasing hormone agonist). This minimally invasive approach replaced laparoscopic retrieval, reducing patient morbidity [4].

  • Fertilization and Embryo Culture: Retrieved oocytes are fertilized conventionally (co-incubation with sperm) or via intracytoplasmic sperm injection. Embryos develop in sequential media optimized for metabolic needs, typically cultured to blastocyst stage (day 5–6) for morphological selection or genetic testing [1] [4].

  • Embryo Transfer: Selected embryos are transferred transcervically into the uterine cavity using catheter guidance. Elective single-embryo transfer has largely replaced multiple-embryo transfers to minimize multifetal gestation risks [1] [4].

Complementary ART Techniques

  • Intracytoplasmic Sperm Injection: Direct sperm injection into oocytes overcomes severe male factor infertility (oligozoospermia, azoospermia), enabling fertilization rates exceeding 70% [4] [6].
  • Preimplantation Genetic Testing: Trophectoderm biopsy of blastocysts allows genetic screening for aneuploidy (preimplantation genetic testing for aneuploidy) or monogenic disorders (preimplantation genetic testing for monogenic disorders), reducing transmission of genetic diseases [1].
  • Cryopreservation: Vitrification permits high-survival-rate preservation of surplus embryos, oocytes, or ovarian tissue for future cycles or fertility preservation [1] [6].

Personnel requirements for ART programs are rigorous, mandating a multidisciplinary team including reproductive endocrinologists, embryologists, andrologists, specialized nurses, genetic counselors, and mental health professionals. Laboratory directors must hold doctoral degrees with specialized training in reproductive biology and maintain certification through continuing education [10].

Global Epidemiology of Infertility and In Vitro Fertilization Utilization

Infertility affects approximately 17.5% of the global adult population—equivalent to 1 in 6 individuals worldwide—according to 2023 World Health Organization estimates. Prevalence shows limited regional variation: high-income countries report 17.8% lifetime prevalence, while low- and middle-income countries report 16.5%. This uniformity underscores infertility as a universal health challenge with significant psychosocial and economic impacts [5] [8].

Table: Global In Vitro Fertilization Utilization Patterns (2018 Data)

Country/RegionCycles per Million PeopleTotal Cycles (Annual)Key Influencing Factors
Israel5,711Not reportedComprehensive insurance coverage
Japan3,603454,893Aging population; high demand
Denmark3,575Not reportedUniversal public funding
United States922326,468Partial insurance mandates; high out-of-pocket costs
Australia/New Zealand3,11495,699Hybrid public-private funding

Disparities in IVF access remain pronounced:

  • Economic Barriers: In low-income countries, direct IVF costs often exceed average annual incomes, creating "medical poverty traps." High-income countries still face substantial out-of-pocket expenditures despite higher resources [2] [5].
  • Policy Influences: Israel's universal coverage (5,711 cycles/million) contrasts sharply with limited United States access (922 cycles/million), where only 13 states mandate comprehensive coverage. Federal employee insurance expansions (2022–2023) represent incremental progress [2].
  • Demographic Trends: Female infertility prevalence peaks at ages 35–39 (30.6 million cases globally in 2021), with projections indicating rising rates due to delayed childbearing. East Asia exhibits the highest age-standardized prevalence (1,979.77/100,000), correlating with rapidly aging populations [8].

The future infertility burden is projected to intensify, with global female infertility prevalence estimated to increase by 84.44% from 1990 to 2021 (59.7 million to 110.1 million). This trend is expected to continue, necessitating policy innovations to address both biological and structural determinants of access [5] [8].

Properties

CAS Number

121563-65-3

Product Name

Ivfru

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione

Molecular Formula

C11H12FIN2O5

Molecular Weight

398.13 g/mol

InChI

InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1

InChI Key

PZPQPNSQTAMTEX-TUSGKMHUSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI

Synonyms

5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine)
5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil
IVFRU

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.